molecular formula C14H14O6S B1622236 Texacromil CAS No. 77005-28-8

Texacromil

Cat. No.: B1622236
CAS No.: 77005-28-8
M. Wt: 310.32 g/mol
InChI Key: CMPCNRFIRDPVAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TEXACROMIL involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as condensation reactions, esterification, and purification through crystallization or chromatography are typically employed.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: TEXACROMIL undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

TEXACROMIL has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study mast cell stabilization and histamine release mechanisms.

    Biology: Investigated for its effects on cellular processes and its potential role in treating allergic conditions.

    Medicine: Applied in the development of anti-allergic drugs and therapies.

    Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

TEXACROMIL exerts its effects by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. It binds to specific receptors on the mast cell surface, inhibiting the degranulation process. This action helps to reduce allergic symptoms and inflammation .

Comparison with Similar Compounds

    Cromolyn Sodium: Another mast cell stabilizer used to treat allergic conditions.

    Nedocromil Sodium: Similar in function to TEXACROMIL, used for asthma and allergic conjunctivitis.

Uniqueness: this compound is unique in its specific binding affinity and stability profile, making it a preferred choice in certain therapeutic applications. Its chemical structure allows for targeted action with minimal side effects compared to other mast cell stabilizers .

Properties

CAS No.

77005-28-8

Molecular Formula

C14H14O6S

Molecular Weight

310.32 g/mol

IUPAC Name

5-(2-hydroxy-3-methylsulfanylpropoxy)-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C14H14O6S/c1-21-7-8(15)6-19-10-3-2-4-11-13(10)9(16)5-12(20-11)14(17)18/h2-5,8,15H,6-7H2,1H3,(H,17,18)

InChI Key

CMPCNRFIRDPVAN-UHFFFAOYSA-N

SMILES

CSCC(COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O

Canonical SMILES

CSCC(COC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.4 g of ethyl 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylate in 20 ml of acetone there is added 11 ml of N sodium hydroxide and the mixture is heated at 50° C. for 10 minutes. After evaporating the solvent under reduced pressure, 30 ml of water are added, the resulting mixture is extracted with diethyl ether, filtered on charcoal and the limpid solution thus obtained is acidified with hydrochloric acid. The product which precipitates is filtered, washed with water and dried. Thus, 2.8 g of 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylic acid is obtained as dihydrate (CM 57202); m.p. 76°-79° C.
Name
ethyl 5-(2-hydroxy-3-methylthiopropoxy)chromone-2-carboxylate
Quantity
3.4 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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